molecular formula C7H13BN2O2 B13559574 [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid

[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid

Cat. No.: B13559574
M. Wt: 168.00 g/mol
InChI Key: HIXBIQLVNVMINB-UHFFFAOYSA-N
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Description

[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a 2-methylpropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the pyrazole ring adds further chemical diversity and potential biological activity to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often include the use of ethanol as a solvent and glacial acetic acid as a catalyst .

Industrial Production Methods

Industrial production methods for boronic acids, including [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid, often involve large-scale Suzuki-Miyaura coupling reactions. These methods utilize palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions . The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds and other structures .

Biology and Medicine

The pyrazole ring in this compound imparts potential biological activity. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . This compound may be explored for similar applications in drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in forming stable carbon-carbon bonds makes it suitable for manufacturing polymers, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid involves its ability to participate in various chemical reactions. In biological systems, the pyrazole ring can interact with molecular targets such as enzymes and receptors, potentially modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid lies in its combination of the pyrazole ring and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and imparts potential biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H13BN2O2

Molecular Weight

168.00 g/mol

IUPAC Name

[1-(2-methylpropyl)pyrazol-3-yl]boronic acid

InChI

InChI=1S/C7H13BN2O2/c1-6(2)5-10-4-3-7(9-10)8(11)12/h3-4,6,11-12H,5H2,1-2H3

InChI Key

HIXBIQLVNVMINB-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C=C1)CC(C)C)(O)O

Origin of Product

United States

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